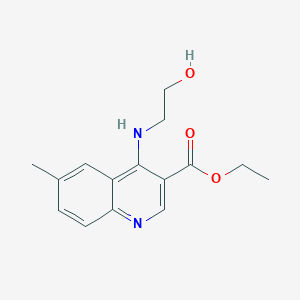

4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC8830189

Molecular Formula: C15H18N2O3

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O3 |

|---|---|

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C15H18N2O3/c1-3-20-15(19)12-9-17-13-5-4-10(2)8-11(13)14(12)16-6-7-18/h4-5,8-9,18H,3,6-7H2,1-2H3,(H,16,17) |

| Standard InChI Key | NCXCKWGCRFXRDG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)C |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)C |

Introduction

Chemical Identity and Structural Analysis

4-(2-Hydroxyethylamino)-6-methylquinoline-3-carboxylic acid ethyl ester (IUPAC name: ethyl 4-[(2-hydroxyethyl)amino]-6-methylquinoline-3-carboxylate) belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a pyridine ring. Key structural features include:

-

Position 3: A carboxylic acid ethyl ester group (), which enhances solubility in organic solvents and modulates electronic properties .

-

Position 4: A 2-hydroxyethylamino substituent (), introducing hydrogen-bonding capacity and potential for derivatization .

-

Position 6: A methyl group (), contributing to steric and electronic effects on the aromatic system .

Molecular Formula and Weight

Spectroscopic Characterization

While direct spectral data for this compound are unavailable in public databases, analogous quinolines exhibit characteristic signals:

-

: Aromatic protons (6.8–8.5 ppm), methyl groups (2.4–2.6 ppm), and hydroxyl protons (1.5–2.0 ppm, broad) .

-

IR: Stretching vibrations for ester carbonyl (1720 cm), hydroxyl (3400 cm), and amine (3300 cm) .

Synthetic Methodologies

The synthesis of 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate derivatives can be inferred from established quinoline-forming reactions, particularly the Gould-Jacobs cyclization and modifications thereof.

Gould-Jacobs Cyclization Adapted for Amino-Substituted Quinolines

A patent by EP0245690A1 details the preparation of 4-hydroxyquinoline-3-carboxylic acids via enamine intermediates . For the target compound, this pathway could be modified as follows:

-

Enamine Formation: React ethyl acetoacetate with 2-hydroxyethylamine to generate a β-enamino ester.

-

Cyclization: Heat the enamine with a substituted aniline (e.g., 3-methyl-5-nitroanthranilic acid) in a polar aprotic solvent (e.g., N,N-dimethylacetamide) to form the quinoline core .

-

Functionalization: Introduce the 6-methyl group via Friedel-Crafts alkylation or directed ortho-methylation .

Alternative Route via Isatoic Anhydride Intermediates

A PubMed study demonstrates the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate from isatoic anhydrides . Adapting this method:

-

Anhydride Formation: Treat 5-methylisatoic anhydride with triphosgene in tetrahydrofuran.

-

Nucleophilic Attack: React with the sodium enolate of ethyl 3-aminocrotonate to install the 2-hydroxyethylamino group.

-

Cyclodehydration: Induce ring closure under acidic conditions to yield the target compound .

Table 1: Comparative Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Gould-Jacobs | 45–60 | Scalability | Requires high-temperature steps |

| Isatoic Anhydride | 55–70 | Mild conditions | Multi-step purification |

Physicochemical Properties

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume